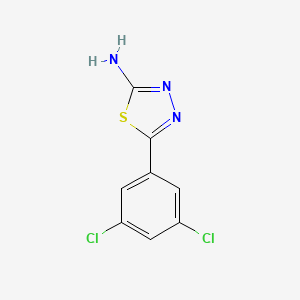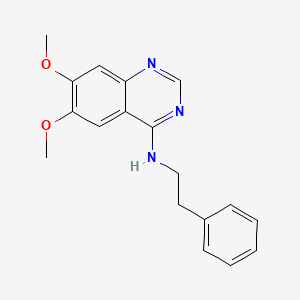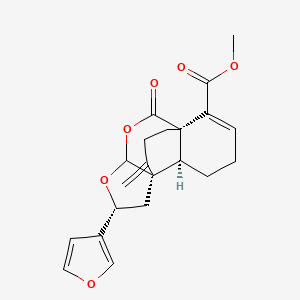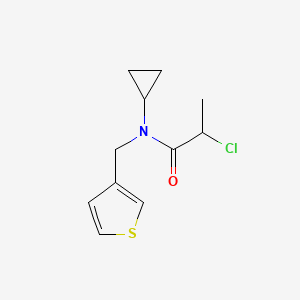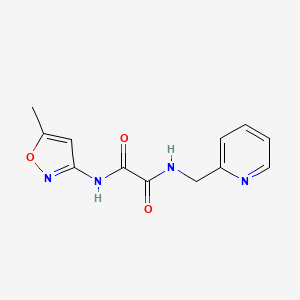![molecular formula C7H9F2I B2883616 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503209-23-0](/img/structure/B2883616.png)
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of BCPs has been a topic of interest in recent years. A versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis
BCPs have a unique structure that has fascinated organic and theoretical chemists due to its intriguing reactivity . The classical Lewis representation of BCPs places an inter-bridgehead C–C bond along its central axis .Chemical Reactions Analysis
BCPs have a broad reactivity profile that derives from σ–π-delocalization of electron density . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition, while reactions with cations involve charge transfer that relieves repulsion inside the cage .Physical And Chemical Properties Analysis
BCPs have been studied for their physico-chemical properties . After more than 20 years of trials, a practical scalable approach to fluoro-BCPs has been developed .Scientific Research Applications
1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane has shown potential applications in various scientific research fields, including medicinal chemistry, radiochemistry, and nuclear medicine. This compound has been used as a radioligand for imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), due to its high affinity for the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological and pathological processes, including neurodegenerative diseases, cancer, and addiction. This compound has also been used as a precursor for the synthesis of other radiolabeled compounds, such as [18F]fluoroethyl-1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane, which has shown potential as a PET imaging agent for the sigma-1 receptor.
Mechanism of Action
Target of Action
The primary targets of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs), a class of compounds to which this molecule belongs, are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
The mode of action of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a cascade multicomponent reaction to synthesize gem-difluoroallylic bicyclo[1.1.1]pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates added to [1.1.1]propellane to form BCP radicals were then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may interact with biochemical pathways involving sulfonyl radicals and α-trifluoromethyl alkenes .
Pharmacokinetics
The ADME properties of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11Bicyclo[111]pentanes (BCPs) are known to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
The specific molecular and cellular effects of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may result in the formation of these bicyclic structures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis process of the compound involves visible light-induced reactions , suggesting that light conditions may play a role in its action.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. This compound has also shown potential as a radioligand for imaging studies, such as PET and SPECT. However, one limitation of this compound is its complex synthesis method, which requires careful handling and purification techniques to ensure the purity of the compound. This compound also has a relatively short half-life, which may limit its use in imaging studies.
Future Directions
There are several future directions for the research and development of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane. One area of research is the further characterization of the mechanism of action of this compound and its interaction with the sigma-1 receptor. Another area of research is the development of new radiolabeled compounds based on this compound for imaging studies. This compound may also have potential as a therapeutic agent for neurodegenerative diseases and cancer, and further research is needed to explore these potential applications. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a multi-step process that begins with the reaction of 1,1-difluoroethane with 1,3-cyclopentadiene in the presence of a catalyst. This reaction leads to the formation of 1-(1,1-difluoroethyl)-cyclopentene, which is then reacted with iodine to form this compound. The synthesis of this compound is a complex process that requires careful handling and purification techniques to ensure the purity of the compound.
properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRMJTYJHVYHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)
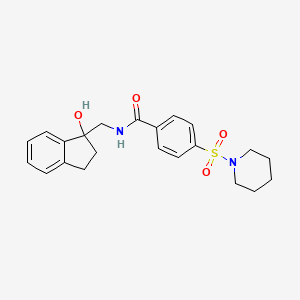
![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)
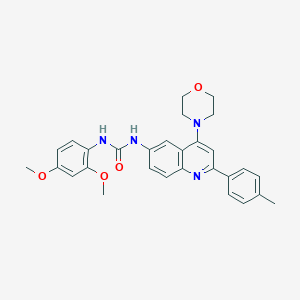
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
